![molecular formula C53H79NO17 B13403631 N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate useful in the synthesis of N-Demethyl-N-formylclarithromycin, which is an impurity of the semi-synthetic macrolide antibiotic Clarithromycin. The molecular formula of this compound is C53H79NO17, and it has a molecular weight of 1002.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves multiple steps, including the protection and deprotection of functional groups, as well as selective methylation and demethylation reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce demethylated or deoxygenated products.
Applications De Recherche Scientifique
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other macrolide antibiotics and related compounds.
Biology: Studied for its potential effects on bacterial growth and resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.
Industry: Utilized in the development of new antibiotics and other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets and pathways involved include the inhibition of peptidyl transferase activity and the disruption of ribosomal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: The parent compound, a widely used macrolide antibiotic.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Uniqueness
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its stability, solubility, and bioavailability compared to other macrolide antibiotics.
Propriétés
Formule moléculaire |
C53H79NO17 |
|---|---|
Poids moléculaire |
1002.2 g/mol |
Nom IUPAC |
benzyl [(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-3-yl] carbonate |
InChI |
InChI=1S/C53H79NO17/c1-14-39-53(10,61)44(56)32(4)41(55)30(2)26-52(9,63-13)46(33(5)42(34(6)47(58)68-39)69-40-27-51(8,62-12)45(57)35(7)67-40)71-48-43(70-50(60)65-29-37-23-19-16-20-24-37)38(25-31(3)66-48)54(11)49(59)64-28-36-21-17-15-18-22-36/h15-24,30-35,38-40,42-46,48,56-57,61H,14,25-29H2,1-13H3/t30-,31-,32+,33+,34-,35+,38+,39-,40+,42+,43-,44-,45+,46-,48+,51-,52-,53-/m1/s1 |
Clé InChI |
NONBFTKLNAJHMX-SVOUBFAFSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


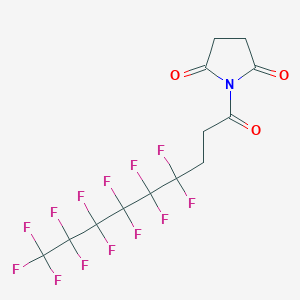
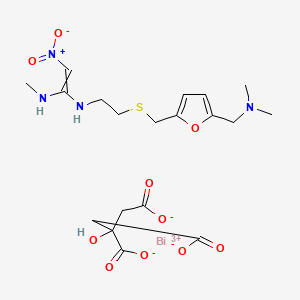
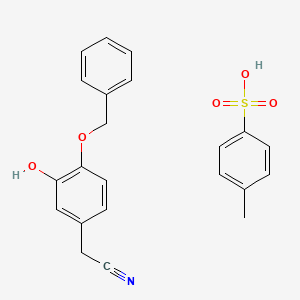
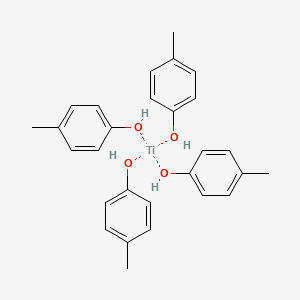
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
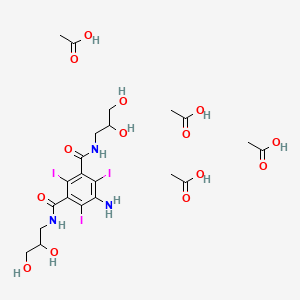
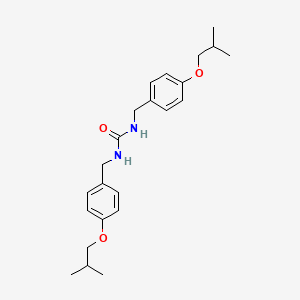
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
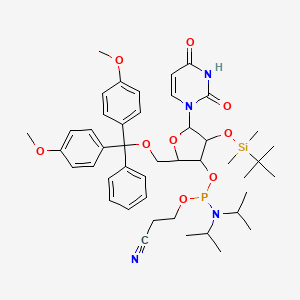
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
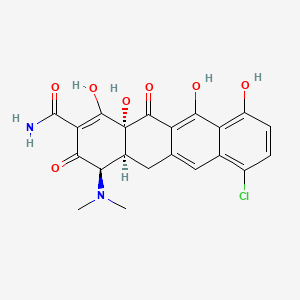

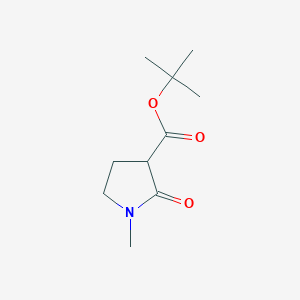
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
